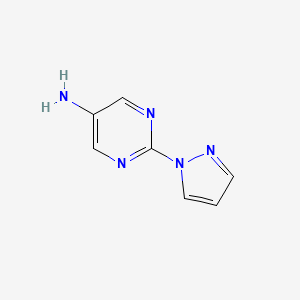

2-(1H-pyrazol-1-yl)pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-pyrazol-1-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. For instance, a derivative exhibited potent CDK2 inhibitory activity with a Ki value of 0.005 µM, demonstrating significant antiproliferative effects against various cancer cell lines (GI50 values ranging from 0.127 to 0.560 μM) . Mechanistic investigations revealed that these compounds can induce apoptosis and cell cycle arrest in ovarian cancer cells, indicating their potential as anticancer agents.

2. Inhibition of Phosphoinositide 3-Kinase (PI3K)

Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their ability to inhibit PI3K, a key player in cellular growth and proliferation pathways. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core have been shown to enhance selectivity and potency against PI3Kδ, making these compounds promising candidates for treating various cancers and inflammatory diseases .

3. Antimicrobial Properties

The structural features of this compound derivatives have also been linked to antimicrobial activity. Some derivatives demonstrate significant antibacterial and antifungal properties, which could be leveraged for developing new antimicrobial agents .

Material Science Applications

1. Photophysical Properties

The pyrazolo[1,5-a]pyrimidine scaffold exhibits exceptional photophysical properties, making it suitable for applications in material science. These compounds can act as fluorophores and are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2. Supramolecular Chemistry

The ability of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational characteristics opens avenues for their application in supramolecular chemistry. This can lead to the development of materials with unique properties based on their supramolecular arrangements .

Case Studies

Propiedades

Número CAS |

1211587-33-5 |

|---|---|

Fórmula molecular |

C7H7N5 |

Peso molecular |

161.16 g/mol |

Nombre IUPAC |

2-pyrazol-1-ylpyrimidin-5-amine |

InChI |

InChI=1S/C7H7N5/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H,8H2 |

Clave InChI |

WSBRRUMBUYFLCL-UHFFFAOYSA-N |

SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)N |

SMILES canónico |

C1=CN(N=C1)C2=NC=C(C=N2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.